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molecular formula C10H11NO B8750100 5-(pyridin-2-yl)pent-4-yn-1-ol

5-(pyridin-2-yl)pent-4-yn-1-ol

Cat. No. B8750100
M. Wt: 161.20 g/mol
InChI Key: MTEZTIMLFCQTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05134128

Procedure details

A mixture of 2-bromopyridine (5 g, 31.6 mmol), palladium (II) acetate (5 mg), copper (I) iodide (5 mg), triphenylphosphine (5 mg) in triethylamine (40 ml) was deaerated with argon for 5 minutes. After 4-pentyn-1-ol (3.49 ml, 37.9 mmol) was added, the solution was rapidly heated to reflux under argon and conditions maintained for 22 hours. On cooling, the mixture was poured into 2M sodium hydroxide (ca. 30 ml) and extracted thoroughly with ethyl acetate. Evaporation of the dried (magnesium sulphate) extracts gave an oil, which was flash chromatographed on silica using 60% ethyl acetate/chloroform. Fractions with Rf of about 0.12 on evaporation gave the title alcohol as a pale brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:27]([OH:32])[CH2:28][CH2:29][C:30]#[CH:31].[OH-].[Na+]>C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:31]#[C:30][CH2:29][CH2:28][CH2:27][OH:32] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
3.49 mL
Type
reactant
Smiles
C(CCC#C)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was rapidly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon
TEMPERATURE
Type
TEMPERATURE
Details
conditions maintained for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
extracts gave an oil, which
CUSTOM
Type
CUSTOM
Details
chromatographed on silica using 60% ethyl acetate/chloroform
CUSTOM
Type
CUSTOM
Details
Fractions with Rf of about 0.12 on evaporation

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C#CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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